molecular formula C22H42O6 B024735 Triethylene glycol bis(2-ethylhexanoate) CAS No. 94-28-0

Triethylene glycol bis(2-ethylhexanoate)

Cat. No. B024735
CAS RN: 94-28-0
M. Wt: 402.6 g/mol
InChI Key: FRQDZJMEHSJOPU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triethylene glycol bis(2-ethylhexanoate) involves the esterification of triethylene glycol with 2-ethylhexanoic acid. This process is optimized under laboratory conditions using solid acid as a catalyst. The optimal mole ratio for the reaction is found to be 2.15 for 2-ethylhexanoic acid to triethylene glycol, with the most suitable catalyst amount being 0.05% (based on the total reaction mass) and the ideal temperature set at 230°C for 5 hours. Under these conditions, the esterification reaction approaches completion, yielding an ester content of 97.6% as determined by gas chromatography, showcasing the efficiency of the synthesis process (Jian, 2011).

Scientific Research Applications

Geopolymer Matrix

  • Scientific Field: Material Science
  • Application Summary: Triethylene glycol bis(2-ethylhexanoate) is used in the synthesis of geopolymers based on metakaolin and automotive glass waste .
  • Methods of Application: The compound is present in automotive glass waste, which is used as an alternative aggregate in the geopolymer matrix . The influence of the aggregate on the properties and structure of the geopolymer composites is investigated using various techniques such as X-ray fluorescence, X-ray diffraction analyses, scanning electron microscopy, Fourier transform infrared spectrometry, and gas chromatography/mass spectrometry .
  • Results: The use of automotive glass waste does not affect the formation of geopolymer bonds . Preliminary compressive-strength tests have shown the promising potential of these geopolymers .

Plasticizer for Polymers

  • Scientific Field: Polymer Science
  • Application Summary: Triethylene glycol bis(2-ethylhexanoate) serves as a plasticizer for various industrial materials, including polymers .
  • Methods of Application: The compound is added to polymers to increase their flexibility, workability, or stretchability .
  • Results: The addition of triethylene glycol bis(2-ethylhexanoate) improves the properties of the polymers, making them more suitable for various industrial applications .

Lubricant for Mechanical Systems

  • Scientific Field: Mechanical Engineering
  • Application Summary: Triethylene glycol bis(2-ethylhexanoate) is used as a lubricant in mechanical systems .
  • Methods of Application: The compound is applied to mechanical parts to reduce friction and wear .
  • Results: The use of triethylene glycol bis(2-ethylhexanoate) as a lubricant can enhance the performance and lifespan of mechanical systems .

Additive in Pharmaceuticals

  • Scientific Field: Pharmaceutical Sciences
  • Application Summary: Triethylene glycol bis(2-ethylhexanoate) is used as an additive in the production of pharmaceuticals .
  • Methods of Application: The compound is incorporated into pharmaceutical formulations to improve their properties .
  • Results: The addition of triethylene glycol bis(2-ethylhexanoate) can enhance the effectiveness of pharmaceutical products .

Additive in Cosmetics

  • Scientific Field: Cosmetic Science
  • Application Summary: Triethylene glycol bis(2-ethylhexanoate) is used as an additive in the production of cosmetics .
  • Methods of Application: The compound is added to cosmetic formulations to improve their properties .
  • Results: The addition of triethylene glycol bis(2-ethylhexanoate) can enhance the quality and performance of cosmetic products .

Electrolytes for Lithium Batteries

  • Scientific Field: Energy Storage
  • Application Summary: Triethylene glycol bis(2-ethylhexanoate) can form a blend with polyvinylidene fluoride (PVDF) which can be used in the preparation of electrolytes for lithium batteries .
  • Methods of Application: The compound is mixed with PVDF to create a blend that is used in the preparation of electrolytes .
  • Results: The use of triethylene glycol bis(2-ethylhexanoate) in the preparation of electrolytes can enhance the performance of lithium batteries .

Viscosity Modifier for Automotive Front Windshield Laminated Glass

  • Scientific Field: Automotive Engineering
  • Application Summary: Triethylene glycol bis(2-ethylhexanoate) is used as a viscosity modifier for automobile front windshield laminated glass .
  • Methods of Application: The compound is added to the polyvinyl butyral (PVB) film used in laminated glass to improve its dispersibility .
  • Results: The use of triethylene glycol bis(2-ethylhexanoate) can enhance the performance of laminated glass in automotive applications .

Low Volatile Plasticizer for Ethylene Acrylic Elastomer

  • Scientific Field: Polymer Science
  • Application Summary: Triethylene glycol bis(2-ethylhexanoate) is used as a low volatile plasticizer for ethylene acrylic elastomer .
  • Methods of Application: The compound is incorporated into the elastomer to improve its properties .
  • Results: The addition of triethylene glycol bis(2-ethylhexanoate) can enhance the performance of ethylene acrylic elastomer .

Viscosity Modifier for Automotive Front Windshield Laminated Glass

  • Scientific Field: Automotive Engineering
  • Application Summary: Triethylene glycol bis(2-ethylhexanoate) is used as a viscosity modifier for automobile front windshield laminated glass .
  • Methods of Application: The compound is added to the polyvinyl butyral (PVB) film used in laminated glass to improve its dispersibility .
  • Results: The use of triethylene glycol bis(2-ethylhexanoate) can enhance the performance of laminated glass in automotive applications .

Low Volatile Plasticizer for Ethylene Acrylic Elastomer

  • Scientific Field: Polymer Science
  • Application Summary: Triethylene glycol bis(2-ethylhexanoate) is used as a low volatile plasticizer for ethylene acrylic elastomer .
  • Methods of Application: The compound is incorporated into the elastomer to improve its properties .
  • Results: The addition of triethylene glycol bis(2-ethylhexanoate) can enhance the performance of ethylene acrylic elastomer .

Electrolytes for Lithium Batteries

  • Scientific Field: Energy Storage
  • Application Summary: Triethylene glycol bis(2-ethylhexanoate) can form a blend with polyvinylidene fluoride (PVDF) which can be used in the preparation of electrolytes for lithium batteries .
  • Methods of Application: The compound is mixed with PVDF to create a blend that is used in the preparation of electrolytes .
  • Results: The use of triethylene glycol bis(2-ethylhexanoate) in the preparation of electrolytes can enhance the performance of lithium batteries .

Safety And Hazards

When handling Triethylene Glycol Bis (2-EthylHexanoate), it is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment . It is also recommended to ensure adequate ventilation and remove all sources of ignition .

Future Directions

Triethylene Glycol Bis (2-EthylHexanoate) is usually blended with other plasticizers in PVC . For PVB resins, it offers low viscosity for ease of compounding and low color for excellent clarity in automotive and residential and commercial window applications . This suggests that it may continue to be used in these applications in the future.

properties

IUPAC Name

2-[2-[2-(2-ethylhexanoyloxy)ethoxy]ethoxy]ethyl 2-ethylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42O6/c1-5-9-11-19(7-3)21(23)27-17-15-25-13-14-26-16-18-28-22(24)20(8-4)12-10-6-2/h19-20H,5-18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQDZJMEHSJOPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)OCCOCCOCCOC(=O)C(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3026564
Record name Triethylene glycol bis(2-ethylhexanoate)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Other Solid
Record name Hexanoic acid, 2-ethyl-, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester
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Product Name

Triethylene glycol bis(2-ethylhexanoate)

CAS RN

94-28-0
Record name Eastman TEG-EH
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Record name Triethylene glycol di(2-ethylhexoate)
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Record name Hexanoic acid, 2-ethyl-, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester
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Record name Triethylene glycol bis(2-ethylhexanoate)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-ethylenedioxydiethyl bis(2-ethylhexanoate)
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Record name TRIETHYLENE GLYCOL BIS(2-ETHYLHEXANOATE)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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